molecular formula C10H7NO6 B3022571 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid CAS No. 25672-29-1

7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B3022571
CAS No.: 25672-29-1
M. Wt: 237.17 g/mol
InChI Key: IOZHCNSHXMWQNV-UHFFFAOYSA-N
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Description

7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a benzofuran derivative with the molecular formula C10H7NO6. This compound is known for its unique chemical structure, which includes a benzofuran ring substituted with methoxy, nitro, and carboxylic acid groups.

Preparation Methods

The synthesis of 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid typically involves several steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:

The presence of the methoxy, nitro, and carboxylic acid groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c1-16-7-4-6(11(14)15)2-5-3-8(10(12)13)17-9(5)7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZHCNSHXMWQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389842
Record name 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25672-29-1
Record name 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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